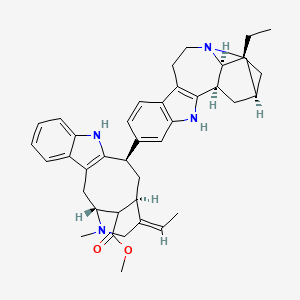
Tabernamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tabernamine is an alkaloid.
科学的研究の応用
Chemical Properties and Sources
Tabernamine is primarily isolated from various species within the Tabernaemontana genus, which includes plants such as Tabernaemontana divaricata, Tabernaemontana catharinensis, and Tabernaemontana crassa. These plants are rich in monoterpene indole alkaloids, which contribute to their significant medicinal potential. The alkaloids are known for their diverse structural types, including bis-indole alkaloids and other derivatives that exhibit various biological activities .
Pharmacological Activities
This compound exhibits a wide range of pharmacological activities, making it a subject of interest in both traditional and modern medicine. The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound in various applications:
- Anticancer Research : In vitro studies have shown that extracts containing this compound can inhibit the growth of different cancer cell lines, including breast and renal cancers. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .
- Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes .
- Wound Healing Properties : A study highlighted the use of this compound-rich extracts in promoting wound healing in animal models. The extracts enhanced collagen synthesis and reduced inflammation at the wound site .
- Antioxidant Potential : The antioxidant capacity of this compound was evaluated using various assays, showing that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models .
特性
分子式 |
C40H48N4O2 |
|---|---|
分子量 |
616.8 g/mol |
IUPAC名 |
methyl (1R,12R,14R,15E)-12-[(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-6-yl]-15-ethylidene-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C40H48N4O2/c1-5-23-15-22-16-32-37-28(13-14-44(20-22)39(23)32)27-12-11-25(17-34(27)42-37)30-18-29-24(6-2)21-43(3)35(36(29)40(45)46-4)19-31-26-9-7-8-10-33(26)41-38(30)31/h6-12,17,22-23,29-30,32,35-36,39,41-42H,5,13-16,18-21H2,1-4H3/b24-6-/t22-,23-,29-,30+,32-,35+,36?,39-/m0/s1 |
InChIキー |
MTARGWPMLJBYNG-SESIEVFNSA-N |
異性体SMILES |
CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5)[C@H]6C[C@@H]\7C([C@@H](CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC |
正規SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















